molecular formula C13H18N2O2 B11098286 N-(4-ethylphenyl)-N'-propylethanediamide

N-(4-ethylphenyl)-N'-propylethanediamide

Cat. No.: B11098286
M. Wt: 234.29 g/mol
InChI Key: BBQMXUBZHSLTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ETHYLPHENYL)-N-PROPYLETHANEDIAMIDE is an organic compound characterized by the presence of an ethanediamide group attached to a 4-ethylphenyl and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-N-PROPYLETHANEDIAMIDE typically involves the reaction of 4-ethylphenylamine with propylamine in the presence of an ethanediamide precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the amide bonds. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N-(4-ETHYLPHENYL)-N-PROPYLETHANEDIAMIDE may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-N-PROPYLETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanediamide group can participate in nucleophilic substitution reactions, particularly with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted ethanediamides.

Scientific Research Applications

N-(4-ETHYLPHENYL)-N-PROPYLETHANEDIAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticonvulsant and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-N-PROPYLETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHYLPHENYL)-N-PROPYLETHANEDIAMIDE
  • N-(4-ETHYLPHENYL)-N-BUTYLETHANEDIAMIDE
  • N-(4-ETHYLPHENYL)-N-ISOPROPYLETHANEDIAMIDE

Uniqueness

N-(4-ETHYLPHENYL)-N-PROPYLETHANEDIAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-ethylphenyl group may enhance its lipophilicity and membrane permeability, making it a valuable compound for medicinal chemistry applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N'-(4-ethylphenyl)-N-propyloxamide

InChI

InChI=1S/C13H18N2O2/c1-3-9-14-12(16)13(17)15-11-7-5-10(4-2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

BBQMXUBZHSLTPM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC=C(C=C1)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.